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Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the

rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. While

the BCL-2 inhibitor Venetoclax, particularly in combination with hypomethylating agents, has

significantly improved outcomes for AML patients unfit for intensive chemotherapy, primary and

acquired resistance remains a major clinical challenge.[1] Overexpression of anti-apoptotic

proteins like MCL-1 and the activation of pro-survival signaling cascades are key mechanisms

of Venetoclax resistance.

Adrixetinib (Q702) is a potent, orally administered, selective inhibitor of the AXL, MER, and

CSF1R tyrosine kinases.[2] The expression of AXL and MER (TAM family kinases) is

associated with poor prognosis in AML.[3][4] These kinases drive pro-survival signaling,

contributing to chemoresistance. This note describes the scientific rationale and preclinical

evidence for combining Adrixetinib with Venetoclax to synergistically target AML cells and

overcome resistance. Preclinical studies have demonstrated that AXL/MER inhibition is

effective as a single agent and shows synergistic activity in combination with Venetoclax in

various AML models, including those resistant to Venetoclax.[3]

Mechanism of Action
Adrixetinib (Q702): Adrixetinib simultaneously targets three key tyrosine kinases:
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AXL and MER: These receptor tyrosine kinases, when activated by their ligand Gas6,

promote leukemia cell survival, proliferation, and resistance to apoptosis by activating

downstream pathways such as PI3K/AKT and MAPK/ERK. The MAPK/ERK pathway is

known to stabilize the anti-apoptotic protein MCL-1, a primary driver of Venetoclax

resistance.[5]

CSF1R: This kinase is crucial for the survival and differentiation of macrophages. By

inhibiting CSF1R, Adrixetinib can modulate the tumor microenvironment, targeting

supportive signals for AML cells and potentially enhancing anti-leukemia immune responses.

[3]

Venetoclax (ABT-199): Venetoclax is a BH3-mimetic that selectively binds to the anti-apoptotic

protein BCL-2. In cancer cells, BCL-2 sequesters pro-apoptotic proteins like BIM, preventing

them from activating BAX and BAK, which are essential for initiating mitochondrial apoptosis.

By binding to BCL-2, Venetoclax releases these pro-apoptotic proteins, triggering caspase

activation and programmed cell death.[6]

Synergistic Rationale: The combination of Adrixetinib and Venetoclax is designed to attack

AML cells through two complementary, non-overlapping pathways. While Venetoclax directly

induces apoptosis by inhibiting BCL-2, Adrixetinib blocks the AXL/MER/CSF1R signaling axes

that constitute a primary escape route for cancer cells. By inhibiting AXL/MER, Adrixetinib can

downregulate MCL-1 expression, thereby removing a key resistance mechanism to BCL-2

inhibition and re-sensitizing AML cells to Venetoclax-induced apoptosis.[5]
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Caption: Synergistic mechanism of Adrixetinib and Venetoclax.

Preclinical Data
Quantitative preclinical data for the specific combination of Adrixetinib and Venetoclax is

emerging from ongoing studies. The following tables summarize available data for Adrixetinib
monotherapy and representative data from a mechanistically similar AXL/MERTK inhibitor

(ONO-7475) in combination with Venetoclax to illustrate the potential synergy.

Table 1: Monotherapy Activity of Adrixetinib (Q702) in AML Cell Lines

Cell Line IC50 (nM)

EOL-1 20

MOLM-13 110

MV4-11 200
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Data derived from an abstract on a Phase 1 study of Q702.[3]

Table 2: Synergistic Anti-Leukemic Activity of AXL Inhibition with Venetoclax (Representative

Data) Disclaimer: The following in vitro data was generated using the AXL/MERTK inhibitor

ONO-7475, not Adrixetinib, and is presented as a representative example of the expected

synergistic effect.

Cell Line Treatment
% Reduction in Cell

Number (72h)
% Apoptosis

MV4;11 ONO-7475 (10 nM) ~60% Not Induced

MV4;11 Venetoclax (30 nM) ~60% ~35%

MV4;11 Combination
Potent Synergy

Observed
-

Data adapted from Post et al., Haematologica, 2021, showcasing synergy in FLT3-ITD AML

cells.[5][7]

Table 3: In Vivo Efficacy of AXL Inhibition with Venetoclax in AML Xenograft Models

(Representative Data) Disclaimer: The following in vivo data was generated using the

AXL/MERTK inhibitor ONO-7475, not Adrixetinib, and is presented as a representative

example of the expected in vivo efficacy.

AML Model Treatment Group
Median Survival

(days)
p-value vs Control

MOLM13 Xenograft Control (Vehicle) 16 -

MOLM13 Xenograft
Venetoclax (100

mg/kg)
18 0.001

MOLM13 Xenograft ONO-7475 (10 mg/kg) - -

MOLM13 Xenograft

Combination

(Venclexta + ONO-

7475)

35 <0.0001
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Data adapted from Post et al., Haematologica, 2021.[5][7]

Experimental Protocols
The following protocols provide a framework for evaluating the combination of Adrixetinib and

Venetoclax in AML models.

Protocol 1: In Vitro Cell Viability and Synergy
Assessment
This protocol details how to measure the effect of Adrixetinib and Venetoclax, alone and in

combination, on the viability of AML cell lines.

A. Materials

AML Cell Lines (e.g., MOLM-13, MV4-11, OCI-AML3)

Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

Adrixetinib (Q702) stock solution in DMSO

Venetoclax (ABT-199) stock solution in DMSO

384-well white, clear-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Luminometer

B. Procedure

Cell Seeding: Culture AML cells to log phase. Centrifuge and resuspend in fresh media to a

concentration of 2x10^5 cells/mL. Dispense 25 µL of cell suspension into each well of a 384-

well plate (5,000 cells/well).

Drug Preparation: Prepare a 6x6 dose-response matrix. Serially dilute Adrixetinib and

Venetoclax in culture medium.
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Drug Addition: Using a digital dispenser or multichannel pipette, add 25 µL of the appropriate

drug dilutions to the wells. Include wells for vehicle control (DMSO) and single-agent

controls.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

Add 25 µL of CellTiter-Glo® reagent to each well.

Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room

temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a

plate reader.

Data Analysis: Normalize luminescence values to the vehicle control (100% viability).

Calculate IC50 values for each drug alone using a non-linear regression model. Use

software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates

synergy.[8]
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Caption: Workflow for in vitro cell viability and synergy assay.
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Protocol 2: Apoptosis Analysis by Annexin V Staining
This protocol measures the induction of apoptosis via flow cytometry.

A. Materials

6-well plates

Adrixetinib and Venetoclax

FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)

Binding Buffer (1X)

Propidium Iodide (PI) Staining Solution

Flow Cytometer

B. Procedure

Cell Treatment: Seed 0.5 x 10^6 AML cells per well in 6-well plates. Treat with vehicle, single

agents, or the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48

hours.

Cell Harvesting: Collect cells (including supernatant) and wash twice with cold PBS.

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add Dyes: Add 5 µL of FITC Annexin V and 5 µL of PI to each sample.

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable

(Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin

V+/PI+) cells.
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Protocol 3: Western Blot for Protein Expression
This protocol is for assessing changes in key signaling and apoptotic proteins.

A. Materials

Cell lysates from treated cells (Protocol 2, Step 1)

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, running and transfer buffers

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-MCL-1, anti-BCL-2, anti-cleaved-PARP,

anti-GAPDH)

HRP-conjugated secondary antibodies

ECL chemiluminescence substrate

Imaging system

B. Procedure

Protein Extraction & Quantification: Lyse cell pellets in RIPA buffer. Quantify protein

concentration using the BCA assay.

SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run

the gel to separate proteins by size.

Transfer: Transfer proteins from the gel to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent

non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash

thoroughly with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detection: Wash the membrane again, apply ECL substrate, and capture the

chemiluminescent signal using an imaging system. Analyze band intensities relative to a

loading control (e.g., GAPDH).

Protocol 4: AML Xenograft Mouse Model
This protocol outlines an in vivo study to assess the efficacy of the combination therapy.

A. Materials

Immunocompromised mice (e.g., NOD/SCID/gamma or NSG)

AML cell line expressing luciferase (e.g., MOLM-13-luc)

Adrixetinib formulation for oral gavage

Venetoclax formulation for oral gavage

Bioluminescence imaging (BLI) system (e.g., IVIS)

D-luciferin substrate

B. Procedure

Cell Implantation: Inject 1 x 10^6 MOLM-13-luc cells intravenously (tail vein) into each

mouse.

Tumor Engraftment: Monitor for leukemia engraftment by performing BLI weekly. Once a

detectable tumor burden is established (e.g., Day 7-10), randomize mice into treatment

cohorts (n=8-10 per group).

Treatment Cohorts:

Group 1: Vehicle control (oral gavage, daily)
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Group 2: Adrixetinib (e.g., 10 mg/kg, oral gavage, daily)

Group 3: Venetoclax (e.g., 100 mg/kg, oral gavage, daily)

Group 4: Adrixetinib + Venetoclax

Monitoring: Monitor tumor burden weekly using BLI. Record body weight and clinical signs of

toxicity 2-3 times per week.

Endpoints: The primary endpoint is overall survival. Mice are euthanized when they meet

predefined criteria (e.g., >20% weight loss, hind-limb paralysis, moribund state). Secondary

endpoints include changes in leukemia burden (BLI signal) over time.

Data Analysis: Generate Kaplan-Meier survival curves and compare between groups using

the log-rank test. Analyze BLI data to assess tumor growth inhibition.
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Caption: Workflow for an in vivo AML xenograft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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